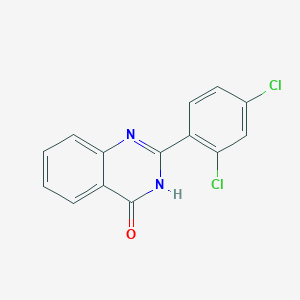

2-(2,4-Dichlorophenyl)quinazolin-4(1H)-one

Description

Significance of the Quinazolinone Scaffold in Chemical Research

The significance of the quinazolinone scaffold is underscored by its widespread presence in compounds exhibiting a broad spectrum of biological activities. ekb.egekb.eg This has established it as a crucial pharmacophore in drug discovery and development. nih.gov The ease of synthesis and the possibility for structural modifications and functionalization at various positions on the quinazoline (B50416) ring further enhance its appeal to medicinal chemists. ekb.eg Consequently, the scientific literature is replete with studies on quinazolinone derivatives, exploring their potential as therapeutic agents. ekb.eg

The quinazoline structure is a nitrogen-containing heterocycle, which contributes to its ability to interact with biological targets. nih.gov The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a unique electronic and steric environment, influencing the molecule's reactivity and biological interactions. neliti.com Quinazolinones, which are oxidized forms of quinazolines, are particularly noted for their stability and diverse pharmacological profiles. nih.gov The structural diversity arises from the various substitution patterns possible on both the benzene and pyrimidine rings, leading to a vast chemical space for exploration. ekb.eg This versatility allows for the fine-tuning of physicochemical properties and biological activities.

The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869, involving the reaction of anthranilic acid with cyanogen. nih.govneliti.com The parent compound, quinazoline, was named in 1887 by Widdege. nih.gov The synthesis of the isomeric 4(3H)-quinazolinone was first achieved by Griess. nih.gov Over the years, numerous synthetic methods have been developed, making this scaffold readily accessible for further investigation and derivatization. ekb.eg

Specificity of the 4(1H)-Quinazolinone Isomeric Form

Quinazolinone can exist in different isomeric forms, with the 4(1H)-quinazolinone (also known as quinazolin-4(3H)-one) being the more common and extensively studied isomer. researchgate.net This particular isomer is a key structural component in many biologically active compounds. nih.gov The presence of the keto group at the 4-position and the nitrogen at the 1 and 3 positions are crucial for the observed biological activities. The ability of the N-H group at position 3 to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor plays a significant role in the interaction of these molecules with biological receptors.

Rationale for the Academic Investigation of 2-(2,4-Dichlorophenyl)quinazolin-4(1H)-one

The specific compound, this compound, has garnered academic interest due to the established biological significance of the 2-phenyl-4(3H)-quinazolinone scaffold and the influence of halogen substitutions on pharmacological activity. The presence of a dichlorophenyl group at the 2-position is a key structural feature that warrants detailed investigation.

In contemporary research, the synthesis of novel heterocyclic compounds with potential therapeutic applications remains a major focus. The investigation of this compound and its derivatives fits squarely within this trend. Researchers are continually exploring how different substituents on the quinazolinone core can modulate biological activity. The introduction of a 2,4-dichlorophenyl group is a rational design strategy, as halogen atoms can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The academic interest in quinazolinone analogs is broad and varied, with a significant body of research focused on their potential as:

Anticonvulsant Agents: Numerous studies have explored the anticonvulsant properties of 2-substituted quinazolin-4(3H)-ones. For instance, derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been synthesized and evaluated for their anticonvulsant potential. nih.govneliti.comuran.ua These studies often involve screening against various seizure models and investigating their mechanisms of action, such as interaction with GABAergic systems. nih.gov

Antimicrobial Agents: The quinazolinone scaffold is a well-established framework for the development of antimicrobial agents. nih.gov Derivatives with halogenated phenyl rings at the 2-position have shown promising antibacterial and antifungal activities. researchgate.net Research in this area often involves the synthesis of new analogs and their evaluation against a panel of pathogenic microorganisms. nih.gov

Anticancer Agents: The antiproliferative activity of quinazolinone derivatives is a major area of investigation. nih.gov Analogs with various substitutions on the 2-phenyl ring have been shown to exhibit cytotoxicity against a range of cancer cell lines. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18-13/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSXIKLBMCHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383125 | |

| Record name | 2-(2,4-dichlorophenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83800-89-9 | |

| Record name | 2-(2,4-Dichlorophenyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83800-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dichlorophenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational and Theoretical Investigations of 2 2,4 Dichlorophenyl Quinazolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the chemical behavior of molecules. These methods provide a foundational understanding of the properties of 2-(2,4-Dichlorophenyl)quinazolin-4(1H)-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govmdpi.com DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of this compound in its ground state. nih.gov These studies are fundamental to understanding the molecule's stability and charge distribution. nih.gov

By analyzing the electronic structure, DFT can elucidate reactivity. The distribution of electron density, dipole moment, and polarizability are key indicators of how the molecule will interact with other chemical species. researchgate.net Information regarding the charge density distribution is crucial for predicting the sites of chemical reactivity within the molecule. nih.gov Theoretical calculations performed using DFT have been shown to be in good agreement with experimental data for related quinazolinone structures. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These orbitals are collectively known as the frontier orbitals. wikipedia.orglibretexts.org

The HOMO is the orbital that acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.comlibretexts.orgmalayajournal.org Conversely, the LUMO is the orbital that acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity or acidity. youtube.comlibretexts.orgmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule. malayajournal.orgschrodinger.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. wikipedia.orgwuxibiology.com This analysis helps predict how this compound might participate in charge-transfer interactions. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons; a higher HOMO energy suggests stronger nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is devoid of electrons. | Represents the ability to accept electrons; a lower LUMO energy suggests stronger electrophilicity. youtube.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). schrodinger.com | Indicates molecular stability and reactivity. A smaller gap signifies that the molecule is more reactive and less stable. wikipedia.orgmalayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's three-dimensional surface. wolfram.comlibretexts.org It is invaluable for predicting how molecules interact with one another and for identifying the sites susceptible to electrophilic and nucleophilic attack. malayajournal.orglibretexts.org

The MEP map is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack; these are considered nucleophilic centers. wolfram.comyoutube.com Regions with a positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack; these are electrophilic centers. wolfram.comyoutube.commasterorganicchemistry.com Green or yellow areas represent regions of neutral or near-zero potential. wolfram.com For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary nucleophilic site. Conversely, positive potentials would be expected around the hydrogen atom of the N-H group, indicating an electrophilic site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is widely used in drug discovery to understand and predict ligand-target interactions at a molecular level. For this compound, docking simulations can identify potential biological targets and elucidate the structural basis for its activity.

Docking algorithms explore various possible conformations of the ligand within the binding site of a target protein and calculate a score, often expressed as binding affinity or binding energy (e.g., in kcal/mol), for each conformation. ekb.eg A lower binding energy generally indicates a more stable ligand-receptor complex and a higher binding affinity. ekb.eg

These simulations predict the most favorable binding mode, which is the specific orientation and conformation of the ligand in the receptor's active site. Quinazolinone derivatives have been successfully docked into the active sites of various biological targets, including enzymes and regulatory proteins. For example, related compounds have been studied for their interaction with targets like the Nuclear Factor-kappa B (NF-κB), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and the main protease (Mpro) of SARS-CoV-2. ekb.egnih.govnih.gov Such studies provide crucial information on how this compound might exert a biological effect.

Table 2: Potential Biological Targets for Quinazolinone Derivatives Investigated via Molecular Docking

| Potential Target | Therapeutic Area | Typical Binding Energy Range (kcal/mol) | Reference Example |

|---|---|---|---|

| NF-κB (Nuclear Factor-kappa B) | Anti-inflammatory | -6.0 to -8.0 | Quinazolinones docked at the DNA binding site. nih.gov |

| EGFR Tyrosine Kinase | Anticancer | -7.0 to -9.0 | 2-Furyl-quinazolin-4-one derivatives docked into the ATP binding site. nih.gov |

| Tubulin | Anticancer | -6.5 to -8.5 | Dihydroquinazolin-4(1H)-ones docked into the colchicine (B1669291) binding pocket. nih.gov |

| COVID-19 Main Protease (Mpro) | Antiviral | -7.9 to -9.6 | Quinazolin-2,4-dione analogues targeting the main protease. ekb.eg |

| Tyrosyl-tRNA synthetase | Antibacterial | -5.0 to -7.5 | Quinazolin-2,4-dione hybrids targeting S. aureus tyrosyl-tRNA synthetase. nih.gov |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. mdpi.com These interactions are the foundation of molecular recognition and binding affinity. The analysis of the docked pose reveals the types of intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For quinazolinone derivatives, studies have shown that the carbonyl group and the N-H group of the quinazolinone ring are often involved in crucial hydrogen bonding interactions. nih.gov For instance, in a study involving NF-κB, the carbonyl group of the quinazolinone core was found to form hydrogen bonds with residues like Lys241 and Asn247, while the amino group interacted with Ser240. nih.gov The dichlorophenyl moiety of this compound would likely participate in hydrophobic or halogen-bond interactions within the target's binding site. Pinpointing these key residues provides a detailed roadmap for understanding the compound's mechanism of action and for designing more potent and selective analogues.

Table 3: Potential Molecular Interactions of this compound Functional Groups

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carbonyl (C=O) group | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Asparagine |

| Amide (N-H) group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Main-chain carbonyls |

| Quinazolinone Ring (Aromatic) | Pi-Pi Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Dichlorophenyl Ring (Aromatic) | Pi-Pi Stacking, Hydrophobic | Phenylalanine, Tyrosine, Leucine, Valine |

| Chlorine Atoms | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl oxygen), Leucine, Isoleucine |

Conformational Analysis within Binding Pockets

Computational studies are crucial in understanding how this compound and its analogs orient themselves within the binding pockets of biological targets. Conformational analysis allows for the identification of the most stable and dominant binding poses of a ligand. For instance, in studies of similar quinazoline (B50416) derivatives targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), analysis of the co-crystal structure reveals specific and crucial interactions. It was found that the o-chlorophenyl group at the N3 position of a quinazoline-2,4-dione scaffold can be surrounded by key hydrophobic residues such as Met335, Leu368, Leu427, Phe424, Phe392, and Phe381 nih.gov. This hydrophobic pocket dictates the preferred conformation of the substituted phenyl ring. Furthermore, the ligand can form a bidentate chelating interaction with metal ions in the active site and engage in π-π stacking interactions with aromatic residues like Phe381 and Phe424 nih.gov. Identifying such dominant conformations and key interactions is fundamental for understanding the molecule's mechanism of action and for the rational design of more potent derivatives researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. These simulations are performed on complexes of quinazoline derivatives with their protein targets to verify the stability of the docked pose nih.gov. The process typically involves placing the ligand-protein complex in a solvent box, often with a single point charge (SPC) water model, to mimic physiological conditions. Counter ions are added to neutralize the system's charge, and a specific salt concentration, such as 0.15 M sodium chloride, is set to simulate the cellular environment nih.govmdpi.com.

A key application of MD simulations is to assess the stability of the complex formed between the ligand, such as a this compound derivative, and its target receptor. The stability of the docked complex can be verified over simulation times extending to 100 nanoseconds nih.gov. Two common metrics used for this assessment are the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). Low RMSD values, typically in the range of 1-2 Å for the ligand-protein complex, indicate high stability nih.gov. Similarly, low RMSF values, often between 0.05 Å and 0.2 Å, suggest that the complex remains stable throughout the simulation researchgate.net. These analyses confirm that the ligand forms a stable complex with its protein target over the simulation period nih.gov.

MD simulations also elucidate the dynamic nature of the binding process and any conformational changes that occur in either the ligand or the receptor upon complex formation. For quinazoline-based compounds, simulations show that strong interactions, particularly hydrogen bonds with active site residues, can be maintained for a significant portion of the simulation time, sometimes exceeding 90% nih.gov. This sustained interaction is a hallmark of a stable and effective inhibitor. The simulations can track the movement of the ligand within the active site cavity and identify the most persistent and energetically favorable binding modes, providing a dynamic picture that complements the static view from molecular docking researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. Three-dimensional QSAR (3D-QSAR) is a modern in-silico technique that correlates the 3D structural features of molecules with their activity nih.gov. These models are instrumental in predicting the activity of new compounds and guiding the development of novel therapeutic agents based on the quinazoline scaffold nih.govnih.gov.

Several 3D-QSAR models, most notably Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various series of quinazolin-4(3H)-one analogs to predict their inhibitory potential against targets like the Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov. These models are built using a training set of compounds with known activities and are then validated using a test set.

The robustness and predictive power of these models are assessed by several statistical parameters. A satisfactory CoMFA model for a series of 2-imino-thiazolidin-4-one derivatives yielded a cross-validated q² value of 0.751 and a non-cross-validated r² value of 0.973 mdpi.com. For quinazoline-4(3H)-one analogs targeting EGFR, robust CoMFA and CoMSIA models have been developed with strong internal and external validation statistics, confirming their consistency and predictive capability nih.gov.

| Model | Parameter | Value | Reference |

|---|---|---|---|

| CoMFA (EGFR Inhibitors) | q² (Cross-validated r²) | 0.608 | nih.gov |

| R²ncv (Non-cross-validated r²) | 0.979 | nih.gov | |

| SEE (Standard Error of Estimate) | 0.166 | nih.gov | |

| F-value | 257.40 | nih.gov | |

| ONC (Optimal Number of Components) | 8 | nih.gov | |

| CoMSIA (EGFR Inhibitors) | q² (Cross-validated r²) | 0.517 | nih.gov |

| R²ncv (Non-cross-validated r²) | 0.882 | nih.gov | |

| SEE (Standard Error of Estimate) | 0.218 | nih.gov | |

| F-value | 315.06 | nih.gov | |

| ONC (Optimal Number of Components) | 5 | nih.gov |

A major advantage of CoMFA and CoMSIA is the generation of contour maps, which visualize the regions in 3D space around the molecule where modifications to specific physicochemical properties will likely affect biological activity nih.gov.

Steric Fields : In CoMFA and CoMSIA analyses, steric contour maps (often colored green and yellow) indicate regions where bulky groups are favored or disfavored, respectively. For example, a green contour near a specific position on the quinazoline ring highlights the importance of a bulky substituent at that location for enhanced activity nih.gov. Conversely, a yellow contour indicates that a bulky group in that region would decrease binding affinity nih.gov.

Electrostatic Fields : These maps show regions where positive or negative charges are favorable for activity. Blue contours typically indicate that an electropositive group is preferred, while red contours suggest that an electronegative group would enhance activity. These fields provide critical insights into the electrostatic interactions between the ligand and the receptor active site researchgate.net.

Hydrophobic Fields : CoMSIA models also incorporate hydrophobic fields. These maps can indicate areas where hydrophobic (water-repelling) groups would be beneficial for activity, often corresponding to hydrophobic pockets in the receptor, and regions where hydrophilic (water-attracting) groups are preferred mdpi.comresearchgate.net.

Together, these contour maps provide a detailed roadmap for optimizing the structure of this compound to improve its target affinity and biological activity mdpi.com. CoMFA focuses on steric and electrostatic fields, while CoMSIA expands on this by also including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields nih.govnih.gov.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques employed in the rational design of novel therapeutic agents. For this compound and its derivatives, these methods are instrumental in identifying key structural features essential for biological activity and in screening large compound libraries to discover new potential drug candidates.

Computational studies on derivatives of this compound, such as the 3-(benzylideneamino)-2-(2,4-dichlorophenyl)-quinazoline-4(3H)-ones (BDCQ), have been utilized to predict their activity and bioavailability as potential inhibitors of enzymes like Cyclooxygenase-2 (COX-2) unimma.ac.id. These in-silico approaches allow for the pre-screening of novel analogs, prioritizing those with the highest probability of success for synthesis and further biological evaluation.

Design of Novel Analogs based on Computational Insights

The design of novel analogs of this compound is significantly guided by computational insights, particularly from Quantitative Structure-Activity Relationship (QSAR) studies. These studies help in understanding how different substituents on the quinazolinone scaffold influence the biological activity.

For instance, a QSAR study on a series of 3-(benzylideneamino)-2-(2,4-dichlorophenyl)quinazoline-4(3H)-one derivatives was conducted to predict their efficacy as COX-2 inhibitors unimma.ac.id. In this research, various substituents were introduced at the 2 and 3-positions of the quinazolin-4(3H)-one ring to explore the structure-activity relationship unimma.ac.id. The following QSAR equation was developed to predict the inhibitory activity:

RS-pred = 0.372 Log P + 0.014 MR + 0.979 Etot – 4.859 unimma.ac.id

This equation highlights the importance of lipophilicity (Log P), molar refractivity (MR), and total energy (Etot) in determining the inhibitory potential of the designed analogs. Based on such computational models, novel derivatives with potentially enhanced activity can be proposed.

Furthermore, computational tools are used to predict the oral bioavailability of these newly designed analogs by assessing their compliance with Lipinski's rule of five unimma.ac.id. This integrated computational approach, combining QSAR and bioavailability predictions, provides a robust framework for the rational design of novel and potent analogs of this compound.

Several analogs of 3-(benzylideneamino)-2-(2,4-dichlorophenyl)quinazoline-4(3H)-one were identified through these computational methods as having good predicted oral bioavailability, making them promising candidates for further in vitro and in vivo studies unimma.ac.id.

Table 1: Computationally Designed Analogs of this compound with Predicted Good Oral Bioavailability

| Compound Name | Predicted Property |

| 3-(benzylideneamino)-2-(2,4-dichlorophenyl)quinazolin-4(3H)-one | Good Oral Bioavailability |

| 2-(2,4-dichlorophenyl)-3-((2-nitrobenzylidene)amino)quinazoline-4(3H)-one | Good Oral Bioavailability |

| 2-(2,4-dichlorophenyl)-3-((3-nitrobenzylidene)amino)quinazoline-4(3H)-one | Good Oral Bioavailability |

| 2-(2,4-dichlorophenyl)-3-((2-methoxybenzylidene)amino)quinazoline-4(3H)-one | Good Oral Bioavailability |

| 2-(2,4-dichlorophenyl)-3-((3-methoxybenzylidene)amino)quinazoline-4(3H)-one | Good Oral Bioavailability |

| 2-(((2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl)imino)methyl)- benzenesulfonamide | Good Oral Bioavailability |

| Data sourced from a computational design study on quinazolin-4(3H)-one derivatives as potential COX-2 inhibitors unimma.ac.id. |

Molecular Mechanism of Action Studies and Biological Target Interaction in Vitro/mechanistic Focus

Enzyme Inhibition and Modulation

The therapeutic potential of quinazolinone derivatives stems from their ability to interact with and modulate the activity of various critical enzymes involved in cellular signaling and metabolic pathways.

The quinazoline (B50416) structure is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.govnih.gov These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding site in the kinase domain of the receptor, thereby preventing EGFR autophosphorylation and the initiation of downstream signaling cascades that promote cell proliferation. rsc.org Several quinazoline-based drugs, including gefitinib (B1684475) and erlotinib (B232), have been approved for cancer treatment. nih.govnih.gov The anticancer activity of these molecules is often linked to their ability to inhibit enzymes like EGFR. nih.gov

The efficacy of quinazoline-based inhibitors is highly dependent on the mutational status of EGFR. First-generation inhibitors like gefitinib and erlotinib are most effective against activating mutations such as L858R and exon 19 deletions (del19) but also inhibit wild-type (WT) EGFR, which can lead to side effects. nih.gov

Resistance to these first-generation drugs often develops through a secondary "gatekeeper" mutation, T790M. nih.gov This led to the development of second-generation covalent inhibitors and third-generation inhibitors like osimertinib, which was designed to selectively target mutants like T790M while sparing WT EGFR. nih.gov However, further resistance can emerge via mutations like C797S, which blocks the activity of covalent inhibitors. nih.gov Research into fourth-generation allosteric quinazolinone inhibitors that bind to a pocket adjacent to the ATP site is ongoing to address these resistance mechanisms, with a focus on high selectivity for triple-mutant EGFR (e.g., L858R/T790M/C797S) over the wild-type form. nih.gov The development of dual EGFR/VEGFR-2 inhibitors based on the 2-thioquinazolin-4(3H)-one scaffold has also been explored as a strategy to combat cancer. rsc.org

Table 1: Generations of Quinazoline-Based EGFR Inhibitors and Their Targets

| Inhibitor Generation | Primary EGFR Targets | Example Compounds | Key Characteristics |

|---|---|---|---|

| First-Generation | Activating mutations (L858R, del19), Wild-Type EGFR | Gefitinib, Erlotinib | Reversible, ATP-competitive. Activity against WT EGFR can cause side effects. nih.govnih.gov |

| Second-Generation | Activating mutations, T790M resistance mutation, Wild-Type EGFR | Afatinib, Dacomitinib | Irreversible (covalent), but equipotent inhibition of WT EGFR limits therapeutic index. nih.gov |

| Third-Generation | Activating mutations, T790M resistance mutation | Osimertinib | Covalent inhibitor with high selectivity for mutant EGFR over WT, improving tolerability. nih.gov |

| Fourth-Generation | Triple mutant (e.g., L858R/T790M/C797S) | EAI045 (Allosteric) | Designed to overcome C797S resistance; often allosteric inhibitors that bind to an alternative site. nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids. wikipedia.orgnih.govpatsnap.com Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it an important target for cancer chemotherapy. nih.govpatsnap.com

A series of 4(3H)-quinazolinone analogs have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor, and evaluated for their ability to inhibit mammalian DHFR. nih.gov In one such study, several compounds demonstrated potent DHFR inhibitory activity. nih.gov Notably, some of the most active antitumor agents within the tested series did not show strong DHFR inhibition, suggesting their anticancer effects may arise from an alternative mechanism of action. nih.gov The study highlighted that substituents at positions 2, 3, and 6 of the quinazolinone ring are important for DHFR inhibition. nih.gov

Table 2: DHFR Inhibition by Selected 4(3H)-Quinazolinone Analogs

| Compound ID (from source) | Description | DHFR IC₅₀ (µM) | Reference |

|---|---|---|---|

| 28 | 2-(4-Chlorophenyl)-6-iodo-quinazolin-4(3H)-one | 0.5 | nih.gov |

| 30 | 2-(4-Chlorophenyl)-6-nitro-quinazolin-4(3H)-one | 0.4 | nih.gov |

| 31 | 6-Nitro-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | 0.4 | nih.gov |

| 10 | 2-(4-methyl-thiazolyl)thio-6-iodo-quinazolin-4-one | Most active in its series | nih.gov |

This table presents data on analogs of the core compound as reported in the cited literature.

Matrix metalloproteinase-13 (MMP-13), a zinc-dependent collagenase, plays a primary role in the degradation of type II collagen, a major structural component of articular cartilage. nih.govpatsnap.com Its overactivity is implicated in the pathology of osteoarthritis and rheumatoid arthritis, as well as in cancer metastasis. patsnap.com Consequently, selective inhibition of MMP-13 is a significant therapeutic strategy. nih.gov

While direct data on 2-(2,4-Dichlorophenyl)quinazolin-4(1H)-one is limited, research has demonstrated the potential of the quinazolinone scaffold for this target. Structure-based design has led to the discovery of potent and highly selective MMP-13 inhibitors based on a quinazoline-2-carboxamide (B14221085) framework. nih.gov One such inhibitor, a carboxylic acid derivative (compound 21k), was optimized to occupy the deep S1' pocket of the enzyme, exhibiting excellent potency and selectivity for MMP-13 over other MMPs. nih.gov A single oral dose of its salt form significantly reduced the degradation of articular cartilage in an animal model. nih.gov

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate critical cellular processes including proliferation, survival, and differentiation. nih.gov The delta (δ) isoform, PI3Kδ, is predominantly expressed in leukocytes and plays a key role in B cell and T cell function, making it an attractive target for inflammatory diseases and B-cell malignancies. nih.govmdpi.com

The quinazoline scaffold has been successfully utilized to develop selective PI3Kδ inhibitors. nih.gov Through a scaffold deconstruction-reconstruction strategy, 4-aryl quinazolines were identified and optimized into potent and selective PI3Kδ inhibitors with favorable pharmacokinetic properties. nih.gov Other research has led to the synthesis of 2-(pyridin-4-yl)quinazolin-4(3H)-ones which were evaluated as potential PI3K inhibitors, with docking studies revealing promising binding affinities within the enzyme's active site. researchgate.net Furthermore, a complex quinazolinone derivative, 2-((4-amino-3-(3-hydroxyprop-1-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one, has been identified as a PI3Kδ inhibitor. sigmaaldrich.com

The interaction of the 2-phenyl-quinazolin-4(1H)-one scaffold with enzymes of amino acid metabolism is less documented than its activity on kinases.

Gamma-aminobutyric acid aminotransferase (GABA-AT): This enzyme is responsible for the degradation of the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Inhibition of GABA-AT increases GABA levels in the brain and is a validated strategy for treating epilepsy. While the quinazolinone scaffold itself is not a classical GABA-AT inhibitor, related structures have been explored for activity at GABAergic targets. For instance, a study aimed to synthesize and evaluate 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide for affinity to GABAergic biotargets. uran.ua Although the specific derivatives synthesized did not show significant anticonvulsant activity in a mouse model, the research indicates the exploration of this chemical space for neurological targets. uran.ua Additionally, pyrazolo[1,5-a]quinazoline derivatives have been investigated as modulators of the GABAA receptor. nih.gov

Branched-chain amino acid transaminase (BCAT): There is currently limited scientific literature describing the direct interaction or inhibition of branched-chain amino acid transaminase by compounds based on the this compound scaffold. BCAT enzymes catalyze the first step in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine), a process crucial for metabolic regulation.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Interaction with Macromolecular Assemblies

The interaction of small molecules with large macromolecular assemblies, such as chromatin-associated protein complexes, represents a key area of drug discovery. While direct evidence for this compound is lacking, studies on related quinazolin-4(3H)-one derivatives have shown they can be designed to interact with such targets.

One notable example is the co-targeting of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that bind to acetylated histones, acting as readers of the histone code and recruiting transcriptional machinery to chromatin. Docking analysis of a lead quinazolin-4(3H)-one derivative demonstrated that the carbonyl oxygen and the nitrogen atom of the quinazolinone ring system form crucial hydrogen bonding interactions with the amide group of an asparagine residue (Asn433) within the BRD4 bromodomain. This interaction anchors the molecule within the acetyl-lysine binding pocket, demonstrating how the quinazolinone scaffold can serve as a basis for inhibitors that disrupt the interaction of BRD4 with chromatin.

Microtubule Polymerization Inhibition

There is no specific data available from in vitro tubulin polymerization assays directly examining the effect of this compound. Studies on analogous quinazolinone structures have shown that certain substitutions on the quinazolinone scaffold can lead to the inhibition of microtubule formation, with some compounds interacting with the colchicine (B1669291) binding site on tubulin. nih.govnih.gov Without direct experimental evidence, the specific activity of this compound as a microtubule polymerization inhibitor remains uncharacterized.

Disruption of Cellular Microtubule Structure

Direct evidence from cellular studies, such as immunofluorescence microscopy, to visualize the effect of this compound on the microtubule network in cells is not present in the available literature. While some quinazolinone derivatives have been shown to disrupt the cellular microtubule architecture, this specific compound has not been the subject of such published investigations. rsc.orgresearchgate.net

Cellular Pathway Interrogation (Mechanistic at Sub-Organismal Level)

Flow cytometry analyses to determine the specific impact of this compound on cell cycle distribution are not available. Research on other quinazolinone analogues has demonstrated the capacity to induce cell cycle arrest, often in the G2/M phase, which is a characteristic outcome of microtubule-targeting agents. nih.govnih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov However, the effect of the 2,4-dichloro substitution on this activity for the specified compound is not documented.

Specific studies detailing the pro-apoptotic activity of this compound, including its effects on key apoptotic proteins, are not found in the current body of scientific literature. The quinazolinone scaffold is known to be a constituent of molecules that can induce apoptosis through various mechanisms, including the intrinsic and extrinsic pathways. nih.govnih.govmdpi.com Nevertheless, the precise role of this compound in modulating these pathways has not been elucidated.

Structure Activity Relationship Sar Elucidation for Mechanistic Research

Impact of Substituents on Molecular Interactions and Bioactivity

The bioactivity of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the quinazolinone core and the phenyl ring at position 2. mdpi.com These modifications influence the molecule's electronic properties, steric profile, and lipophilicity, which in turn dictate its interaction with biological targets.

The 2,4-dichlorophenyl group at the C-2 position of the quinazolinone scaffold plays a significant role in the biological activity of many derivatives. The presence and position of halogen atoms on the phenyl ring are critical. For instance, studies on various quinazolinone series have shown that halogenated phenyl substituents at the 2-position can lead to potent urease inhibitory activity. nih.gov

In one study, the placement of a chlorine atom on the phenyl ring was shown to be a key determinant of cytotoxic activity. A compound featuring a chlorine atom at the para-position (4-position) of the phenyl ring demonstrated notable IC50 values against specific cancer cell lines. nih.gov When this chlorine atom was moved to the meta-position (3-position), a decrease in activity was observed, highlighting the spatial importance of the halogen substituent for target interaction. nih.gov While not the specific 2,4-dichloro substitution, this illustrates the sensitivity of bioactivity to the chlorine substitution pattern on the phenyl ring. The synthesis of related compounds, such as 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one, further underscores the continued interest in di-halogenated phenyl-quinazolinones as a core structure for developing pharmacologically active agents. ekb.eg

Systematic investigation into the quinazolinone core has revealed that substitutions at various positions, particularly at the 2, 6, and 8 positions, are crucial for modulating bioactivity. nih.gov

Position 2: Besides the phenyl group, modifications at this position can drastically alter the compound's biological target. For example, replacing the phenyl group with a methyl or thiol group has been found to be essential for certain antimicrobial activities. nih.gov Furthermore, the introduction of 2-styryl moieties has led to compounds that inhibit tubulin polymerization, a key mechanism for anticancer action. nih.gov

Positions 6 and 8: These positions on the benzene (B151609) ring of the quinazolinone core are frequently targeted for halogenation. The introduction of halogens like iodine or bromine at positions 6 and 8 can significantly enhance antimicrobial and anticonvulsant properties. nih.govresearchgate.net Specifically, substituting the quinazolinone ring with iodine at both the 6 and 8 positions markedly improved antibacterial activity. nih.gov Similarly, quinazoline (B50416) derivatives with halogens or other electron-rich groups at the 6-position have shown promoted anti-cancer and anti-microbial activities. nih.gov

Other Positions: Substitutions at the N-3 position with sulfonamides or other heterocyclic rings have been shown to yield compounds with improved antibacterial properties. nih.govnih.gov Modifications at the C-4 position, such as the introduction of an amino group, can also contribute to enhanced antimicrobial and anticancer effects. nih.gov

The following table summarizes the observed impact of various substituents on the bioactivity of the quinazolinone scaffold based on published research findings.

| Position of Substitution | Substituent Type | Observed Impact on Bioactivity | Reference(s) |

| 2 | Methyl, Thiol | Essential for some antimicrobial activities | nih.gov |

| 2 | 2-Styryl groups | Inhibition of tubulin polymerization | nih.govnih.gov |

| 4 | Amine or substituted amines | Promoted anti-cancer and anti-microbial activities | nih.gov |

| 6 | Halogens (e.g., Bromo, Iodo), Electron-rich groups | Promoted anti-cancer and anti-microbial activities | nih.govnih.gov |

| 6, 8 | Iodine | Significantly improved antibacterial activity | nih.gov |

| 6, 8 | Dibromo | Key feature in precursors for active compounds | ekb.eg |

| N-3 | N-heterocyclic groups | Excellent antimicrobial properties | nih.gov |

The three-dimensional arrangement, or conformation, of quinazolinone derivatives is a critical factor for effective binding to their biological targets. The orientation of substituent groups can either facilitate or hinder the necessary molecular interactions for bioactivity.

A compelling example of conformational effects is seen in analogs where the C-2 phenyl group is replaced by a naphthyl moiety. A study revealed a profound difference in cytotoxic potency based on the naphthyl ring's orientation; the 1-naphthyl analog was found to be up to 50-fold more potent than the corresponding 2-naphthyl analog. nih.gov This dramatic difference in activity strongly suggests that the specific spatial arrangement of the larger aromatic system is crucial for optimal interaction within the target's binding site. nih.gov

Similarly, the conformation of flexible side chains can influence activity. In a series of 2-styrylquinazolin-4(3H)-ones, the position of a methoxy (B1213986) substituent on the styryl ring (ortho-, meta-, or para-) resulted in a corresponding change in both cytotoxicity and the ability to inhibit tubulin polymerization. nih.gov This indicates that the rotational freedom and resulting preferred conformation of the styryl group directly impact how the molecule fits into the colchicine (B1669291) binding pocket of tubulin. nih.gov Computational docking studies are often employed to visualize these preferred binding modes and understand how specific conformations lead to higher affinity interactions. nih.govnih.gov

Correlation between Computational Predictions and Mechanistic Biological Findings

The integration of computational modeling with experimental biological assays has become an indispensable strategy in mechanistic research involving quinazolinone derivatives. researchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (2D-QSAR) studies provide predictive insights that correlate well with and help explain empirical findings. nih.govresearchgate.net

Molecular docking studies are frequently used to predict the binding orientation and affinity of quinazolinone analogs within the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR) kinase or tubulin. nih.govnih.gov In several research projects, compounds that were predicted by docking to have stronger binding energies (i.e., a better fit) in the active site also demonstrated higher potency in in-vitro cytotoxic or enzymatic assays. nih.govnih.gov For example, the potent activity of certain 2-styrylquinazolinones was explained by molecular modeling which showed their ability to fit well within the colchicine binding pocket of tubulin, corroborating the experimental finding that they inhibit tubulin polymerization. nih.gov

To further validate these static docking poses, Molecular Dynamics (MD) simulations are performed. MD simulations assess the stability and dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the molecular interactions. nih.gov The stability of these complexes in simulations, often measured by metrics like root-mean-square fluctuation (RMSF), can confirm that the computationally predicted binding mode is maintained, lending stronger support to the proposed mechanism of action. nih.gov

The synergy between these computational and experimental approaches provides a robust framework for understanding the molecular basis of a compound's activity and lays a rational foundation for further structural optimization. nih.gov

| Computational Technique | Application in Quinazolinone Research | Correlation with Biological Findings | Reference(s) |

| Molecular Docking | Predicting binding modes and affinities in target enzymes (e.g., EGFR, tubulin, urease). | Predicted binding energies often correlate with experimentally measured IC50 values. | nih.govnih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamic behavior of ligand-receptor complexes over time. | Validates docking results and confirms the stability of key interactions. | nih.govnih.gov |

| 2D-QSAR | Developing mathematical models to correlate chemical structures with biological activities. | Helps to validate and predict the antiproliferative properties of new analogs. | researchgate.net |

| DFT/MEP Analysis | Confirming electronic stability and reactivity of a molecule. | Highlights optimized structural and electronic properties for receptor binding. | rsc.org |

Rational Design Principles Derived from SAR for Next-Generation Chemical Probes

The collective insights gained from Structure-Activity Relationship (SAR) and computational studies provide a set of rational design principles for creating next-generation chemical probes based on the quinazolinone scaffold. These principles allow for a more directed and efficient approach to drug discovery, moving beyond random screening to knowledge-based design. nih.govmdpi.com

One powerful design strategy is pharmacophore hybridization or molecular hybridization. This involves combining the quinazolinone core, which serves as a privileged scaffold, with other known pharmacologically active moieties into a single hybrid molecule. nih.govrsc.org The goal is to create a new chemical entity with potentially synergistic or dual-target activity. For example, quinazolin-4-one-based hydroxamic acids have been rationally designed as dual inhibitors of PI3K and HDAC by incorporating an HDAC pharmacophore (the hydroxamic acid group) onto a PI3K inhibitor scaffold via an optimized linker. nih.gov Similarly, quinazolinone has been used as a "cap group" in the design of selective Histone Deacetylase 6 (HDAC6) inhibitors. mdpi.com

Another key principle is structure-based design , which relies heavily on computational modeling. By understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between a lead compound and its target protein from docking and MD studies, medicinal chemists can propose specific modifications to enhance binding affinity. nih.gov For instance, if a pocket in the receptor is identified as being unoccupied, a substituent can be added to the probe to fill that space and form new, favorable interactions.

Finally, the empirical rules derived directly from SAR studies serve as fundamental guidelines. These include principles such as:

Halogenation at positions 6 and 8 of the quinazolinone core enhances antimicrobial activity. nih.gov

The introduction of specific substituted side chains at position 2 can direct the molecule to target tubulin. nih.gov

Maintaining a specific substitution pattern on the C-2 phenyl ring is critical for retaining or improving potency against certain targets. nih.gov

By applying these principles, researchers can rationally design novel quinazolinone derivatives with improved potency, selectivity, and desired mechanistic profiles for use as highly effective chemical probes in biological research. nih.gov

Potential Academic Applications and Broader Research Implications

Development as Chemical Probes for Cellular Pathways

The development of chemical probes is essential for dissecting complex cellular pathways and validating novel drug targets. A chemical probe is a small molecule that interacts with a specific protein target, allowing for the interrogation of that target's function in a cellular or organismal context. mdpi.com Given the diverse bioactivities of quinazolinone derivatives, 2-(2,4-Dichlorophenyl)quinazolin-4(1H)-one and its analogs are promising candidates for development as chemical probes.

Quinazolinone-based molecules have been shown to modulate various cellular processes. For instance, certain derivatives act as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, a mechanism critical in cancer chemotherapy. nih.govrsc.org Others function by inhibiting key enzymes such as poly-(ADP-ribose) polymerase (PARP), thymidylate synthase, or various kinases, which are crucial for DNA repair, nucleotide synthesis, and cell signaling, respectively. nih.govekb.egnih.gov Mechanistic studies on some 2,4-disubstituted quinazoline (B50416) derivatives have revealed their ability to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-myc, leading to transcriptional downregulation. nih.gov

By modifying the core structure of this compound and attaching reporter tags (like fluorophores or biotin) via click chemistry, researchers could create specific probes. mdpi.com These probes would enable the visualization and quantification of target engagement within cells, helping to elucidate the compound's precise mechanism of action and explore the functional roles of its cellular targets, such as dipeptidyl peptidase-4 (DPP-4) or histone deacetylases (HDACs), which have also been identified as targets for quinazolinone-based compounds. mdpi.commdpi.com

Contribution to Ligand Design and Discovery Methodologies

The study of this compound and its extensive family of derivatives significantly contributes to the methodologies of ligand design and drug discovery. The quinazolinone core serves as a versatile scaffold upon which systematic structural modifications can be made to explore structure-activity relationships (SAR). nih.govacs.org

Research has demonstrated that substitutions at various positions on the quinazolinone ring system dramatically influence biological activity. mdpi.commdpi.com

Position 2: The substituent at this position is crucial. The presence of an aryl group, such as the 2,4-dichlorophenyl group in the title compound, is common. Variations in the substitution pattern on this phenyl ring can fine-tune activity and selectivity. mdpi.com

Position 3: Modifications at the N-3 position with different side chains can alter pharmacological properties, as seen in the synthesis of various acetamide (B32628) derivatives. uran.uaresearchgate.net

Quinazoline Ring: Substitutions on the fused benzene (B151609) ring, such as at positions 6, 7, or 8, with groups like halogens or methoxy (B1213986) groups, can enhance potency or modulate physical properties. nih.govmdpi.com

This systematic approach, combining organic synthesis with biological evaluation and in silico molecular docking studies, allows researchers to build robust SAR models. rsc.orgnih.gov These models are invaluable for rational drug design, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles. For example, SAR studies on quinazoline-based EGFR inhibitors revealed that the N-1 and N-3 atoms of the quinazoline ring are critical for forming hydrogen bonds within the kinase's active site, a key insight for designing more potent inhibitors. mdpi.com The exploration of quinazolinone derivatives as inhibitors of targets like p21-activated kinase 4 (PAK4) and histone deacetylase 6 (HDAC6) further showcases how this scaffold contributes to the discovery of novel ligands for important cancer targets. mdpi.comnih.gov

| Compound Class | Target/Activity | Key Structural Features & SAR Insights | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Kinase Inhibition | Substitutions at the 6- and 7-positions of the quinazoline ring and on the 4-anilino moiety are critical for activity. H-bonding with N-1 and N-3 is key for binding. | mdpi.commdpi.com |

| 2,4-Diaminoquinazolines | PAK4 Inhibition | Compounds with a piperidine/piperazine moiety at C2 and a pyrazole (B372694) at C4 showed potent PAK4 inhibition (IC50 < 1 µM). | nih.gov |

| Quinazolinone-sulphonamide Hybrids | Anticancer (Apoptosis Induction) | The core hybrid scaffold is essential. Thioacetamide derivatives at C-2 with substituted phenyl rings (e.g., 2-tolyl or 3-ethylphenyl) showed high cytotoxicity. | nih.gov |

| 2-Styrylquinazolin-4(3H)-ones | Tubulin Polymerization Inhibition | Exhibited broad-spectrum, sub-micromolar cytotoxic activity. Docking studies suggest binding to the colchicine (B1669291) site on tubulin. | nih.govrsc.org |

| Quinazoline-2,4(1H,3H)-diones | PARP-1/2 Inhibition | Methyl- or ethyl-substituted piperizine rings were designed to interact with the adenine-ribose binding site, leading to high potency (IC50 in the low nM range). | nih.gov |

Exploration in Agrochemical Research (Mechanistic Insights)

Beyond pharmaceuticals, the quinazolinone scaffold is a fruitful area of exploration for new agrochemicals, particularly fungicides and herbicides. mdpi.com Natural and synthetic quinazolinones have demonstrated significant activity against a range of plant pathogens and weeds.

In fungicidal research, various 4(3H)-quinazolinone derivatives have been synthesized and tested against phytopathogenic fungi. acs.org For example, a study systematically evaluated derivatives and found that substituting the N-2 position with a trifluoromethyl (-CF3) group resulted in potent, broad-spectrum antifungal activity. acs.org One derivative, compound 6c from the study, showed exceptional bioactivity against Sclerotinia sclerotiorum and Pellicularia sasakii, with IC50 values of 2.46 µg/mL and 2.94 µg/mL, respectively. In vivo tests confirmed its protective and curative effects were comparable to the commercial fungicide azoxystrobin. acs.org

In the field of herbicides, quinazolinone derivatives have been designed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for weed control. nih.gov A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized and showed potent HPPD inhibition. Compound 11h from this series was twice as potent as the commercial herbicide mesotrione. nih.gov Other research efforts have focused on creating hybrids of quinazolinone and phenoxypropionate structures to develop new aryloxyphenoxypropionate (AOPP) herbicides, which have shown excellent control of grassy weeds with good crop safety. mdpi.com The mechanistic insight gained from these studies—understanding how specific structural motifs interact with enzyme targets like HPPD or acetyl-CoA carboxylase (ACCase)—is crucial for developing next-generation agrochemicals with improved efficacy and environmental profiles.

| Compound Series | Agrochemical Target | Noteworthy Compound/Finding | Reference |

|---|---|---|---|

| 2-Trifluoromethyl-quinazolinones | Antifungal | Compound 6c showed potent activity against S. sclerotiorum (IC50 = 2.46 µg/mL) and P. sasakii (IC50 = 2.94 µg/mL). | acs.org |

| Triketone-quinazoline-2,4-diones | Herbicidal (HPPD Inhibition) | Compound 11h exhibited higher HPPD inhibition (Ki = 0.005 µM) than the commercial herbicide mesotrione. | nih.gov |

| Quinazolinone-phenoxypropionate Hybrids | Herbicidal (AOPP-like) | Compound QPPE-I-4 provided >80% control of multiple grassy weed species and showed good safety for cotton, soybean, and peanut crops. | mdpi.com |

Utility in Materials Science or Other Chemical Fields (if applicable)

While the predominant academic and commercial interest in this compound and its analogs lies in the life sciences, the inherent chemical properties of the quinazolinone scaffold suggest potential utility in other fields. The heterocyclic structure, rich in nitrogen and oxygen atoms, makes these compounds potential ligands for creating coordination complexes with various metals. mdpi.com Imidazolidine-2-thiones, which can be synthesized from quinazolinone precursors, are known to act as polydentate ligands for metals like copper and silver, and these resulting metal complexes can themselves exhibit interesting biological or material properties. mdpi.com

Although direct applications of this compound in materials science are not widely reported, the synthesis of novel heterocyclic systems is a continuous goal in chemistry. The reactivity of the quinazolinone core allows it to serve as a versatile intermediate for constructing more complex, multi-fused ring systems. mdpi.comekb.eg Such endeavors expand the library of available chemical structures, which could lead to the discovery of molecules with novel photophysical properties, utility in organic electronics, or as specialized catalysts, though these areas remain largely unexplored for this specific class of compounds.

Future Research Directions and Unexplored Avenues

Novel Synthetic Route Development for Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is crucial for the exploration of 2-(2,4-Dichlorophenyl)quinazolin-4(1H)-one and its analogs. While traditional methods exist, future research is geared towards greener, more atom-economical, and versatile synthetic routes.

One promising approach involves the use of metal-free catalysis. For instance, a facile method for synthesizing 2-phenylquinazolines has been developed using molecular iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. organic-chemistry.org This reaction proceeds via a tandem sp³ C-H functionalization and offers an environmentally benign alternative to transition-metal-catalyzed processes. organic-chemistry.org The optimization of such methods for the synthesis of this compound could significantly improve yield and reduce hazardous waste.

Another area of exploration is the expansion of cross-coupling reactions. The Suzuki-Miyaura cross-coupling has been successfully employed for the synthesis of 2-aryl/thienyl substituted quinazolin-4(3H)-ones from the corresponding 2-halo-substituted precursors. nih.gov Future work could focus on adapting and optimizing these conditions for the specific synthesis of the 2-(2,4-dichlorophenyl) moiety, potentially leading to higher yields and greater functional group tolerance.

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the one-pot synthesis of complex quinazolinone derivatives. The development of novel MCRs that incorporate the 2,4-dichlorophenyl fragment could streamline the synthetic process, reduce purification steps, and allow for the rapid generation of diverse compound libraries for biological screening.

Integration of Artificial Intelligence and Machine Learning in Rational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid and accurate prediction of molecular properties and interactions. nih.govornl.gov For this compound, these computational tools offer immense potential in the rational design of new derivatives with enhanced therapeutic profiles.

Molecular docking simulations are a cornerstone of in silico drug design. nih.gov For example, software like AutoDock Vina has been used to perform molecular docking of N-substituted derivatives of quinazolin-diones to understand their binding affinities to specific biological targets. uran.ua This approach can be applied to virtually screen libraries of this compound analogs against various protein targets, prioritizing candidates for synthesis and biological evaluation. nih.govuran.ua

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time. nih.govnih.gov By simulating the movement of atoms and molecules, MD can predict the stability of the binding pose and identify key interactions that contribute to the ligand's affinity and selectivity. nih.govnih.gov The application of MD simulations to this compound bound to its targets can reveal crucial information about its mechanism of action at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful ML technique that can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By training a QSAR model on a dataset of known this compound derivatives and their corresponding activities, it becomes possible to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

Table 1: Application of AI and ML in Quinazolinone Derivative Design

| Computational Method | Application | Potential Benefit for this compound |

|---|---|---|

| Molecular Docking | Prediction of binding mode and affinity to protein targets. | Identification of high-affinity derivatives and potential new targets. uran.ua |

| Molecular Dynamics | Simulation of the dynamic stability of ligand-protein complexes. | Elucidation of the mechanism of action and key binding interactions. nih.govnih.gov |

Discovery of Unconventional Molecular Targets for Mechanistic Study

While quinazolinones are known to interact with a range of conventional targets, the discovery of unconventional molecular targets for this compound could unveil novel therapeutic applications and provide deeper insights into its mechanism of action.

Recent studies have highlighted the potential for quinazolinone derivatives to inhibit targets beyond the well-established ones like EGFR. For instance, certain quinazolin-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target implicated in cardiovascular diseases. nih.govnih.gov Exploring the activity of this compound against NHE-1 could open up new therapeutic avenues.

The colchicine (B1669291) binding site of tubulin is another unconventional target that has been explored for quinazolinone derivatives. Molecular modeling studies have shown that certain 2,3-dihydroquinazolin-4(1H)-one analogs can dock effectively within this site, suggesting a potential mechanism for their observed cytotoxic effects. nih.gov Investigating the interaction of this compound with tubulin could provide a rationale for its potential use as an anticancer agent.

Furthermore, researchers have explored the activity of quinazolinone derivatives against parasitic targets. For example, 2,3-dihydroquinazolin-4(1H)-one derivatives have been studied as potential anti-leishmanial agents by targeting key proteins in Leishmania. mdpi.com Screening this compound against a panel of parasitic enzymes and receptors could lead to the discovery of novel anti-infective agents.

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, offers a promising strategy for achieving greater selectivity and fine-tuning of biological responses. nih.gov The exploration of this compound as an allosteric modulator represents a significant and largely untapped area of research.

Studies on related compounds provide a strong rationale for this line of inquiry. For example, a compound containing a 2,6-dichlorophenyl group has been identified as a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. nih.gov This suggests that the dichlorophenyl moiety can play a key role in allosteric interactions. Investigating whether this compound can allosterically modulate the dopamine D1 receptor or other G-protein coupled receptors (GPCRs) is a compelling research direction.

Furthermore, triazolo-quinazolinone analogs have been identified as selective allosteric modulators of muscarinic acetylcholine (B1216132) receptors. nih.gov This finding highlights the potential of the quinazolinone scaffold itself to participate in allosteric binding. Research aimed at identifying allosteric binding sites for this compound on various receptors could be achieved through computational methods like site-directed mutagenesis and X-ray crystallography.

Table 2: Potential Allosteric Targets for Quinazolinone Derivatives

| Receptor Family | Specific Example | Potential Effect of Modulation |

|---|---|---|

| Dopamine Receptors | D1 Receptor | Treatment of neurological and psychiatric disorders. nih.gov |

| Muscarinic Receptors | M1, M4 Receptors | Treatment of cognitive disorders and schizophrenia. nih.gov |

Advanced Spectroscopic Characterization for Molecular Interaction Dynamics

A detailed understanding of the molecular interactions between this compound and its biological targets is essential for rational drug design. Advanced spectroscopic techniques, in conjunction with computational methods, can provide unprecedented insights into these dynamic processes.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of small molecules and their interactions with proteins. researchgate.netspectrabase.com Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the protein, providing valuable information for optimizing the binding affinity. For instance, the ¹H NMR spectrum of the closely related compound 2-(2,4-dichlorophenyl)-4-(4-methyl-1-piperidinyl)quinazoline has been reported, providing a reference for future interaction studies. spectrabase.com

X-ray crystallography can provide a static, high-resolution snapshot of the ligand bound to its target protein. researchgate.net This information is invaluable for understanding the precise binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The crystal structure of a nickel(II) complex with quinazolin-4(1H)-one has been determined, demonstrating the coordination possibilities of the quinazolinone core. nih.gov

Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to probe the vibrational modes of the ligand and the protein upon binding. researchgate.net Changes in the vibrational frequencies can indicate which functional groups are involved in the interaction and can provide information about conformational changes in both the ligand and the protein.

By combining these advanced spectroscopic techniques with molecular dynamics simulations, a comprehensive, four-dimensional picture of the molecular interaction dynamics of this compound can be constructed, paving the way for the design of next-generation therapeutic agents.

Table 3: Spectroscopic Techniques for Studying Molecular Interactions

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| High-Resolution NMR | Ligand-protein contacts, binding epitope mapping. | Guiding lead optimization by identifying key interaction points. researchgate.netspectrabase.com |

| X-ray Crystallography | Precise 3D structure of the ligand-protein complex. | Revealing the exact binding mode and intermolecular forces. researchgate.net |

Q & A

Q. How can the synthesis of 2-(2,4-dichlorophenyl)quinazolin-4(1H)-one be optimized for higher yields and purity?

Methodological Answer: Synthesis optimization involves selecting appropriate substituents, reaction conditions, and purification techniques. For example:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro or halogen substituents) on the phenyl ring can enhance reactivity. Derivatives with 3,4-dichlorophenyl groups achieved yields up to 90% using condensation reactions with 2-aminobenzamide precursors .

- Reaction Solvents : Ionic liquids (e.g., [BMIM]BF₄) improve reaction efficiency by stabilizing intermediates, as demonstrated in the synthesis of analogous quinazolinones .

- Purification : Recrystallization from ethanol or methanol and characterization via melting point analysis, IR (C=O stretch ~1660–1680 cm⁻¹), and ¹H/¹³C NMR (e.g., quinazolinone NH proton at δ 12.2–12.5 ppm) ensure purity .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- IR Spectroscopy : Confirms the presence of carbonyl (C=O) and NH groups via stretches at 1660–1680 cm⁻¹ and 3200–3350 cm⁻¹, respectively .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and the NH proton (δ ~12.3 ppm). ¹³C NMR resolves carbonyl carbons (δ ~160–165 ppm) .

- X-ray Crystallography : Determines molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding patterns in the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the biological or functional activity of this compound in preliminary studies?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial or enzyme-inhibitory activity using standardized protocols (e.g., agar diffusion for antimicrobial effects) .

- Electrochemical Studies : Evaluate corrosion inhibition efficiency in acidic environments (e.g., 1 M HCl) via potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). For example, derivatives showed >80% inhibition efficiency at 10⁻³ M concentration .

- Surface Analysis : Use SEM/EDS and AFM to examine adsorption on metal surfaces, correlating morphology changes with inhibitory performance .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity or bioactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). Lower energy gaps (ΔE = ELUMO − EHOMO) correlate with higher reactivity and corrosion inhibition potential .

- Monte Carlo Simulations : Model adsorption on metal surfaces (e.g., Fe) to predict binding energies and active sites. Higher binding energies (e.g., −800 kJ/mol) indicate stronger inhibitor-metal interactions .

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina to estimate binding affinities (ΔG values) .

Q. How should researchers resolve contradictions between synthetic yields and functional performance data?

Methodological Answer:

- Controlled Variables : Replicate reactions under identical conditions (solvent, temperature, catalyst) to isolate yield discrepancies. For instance, substituent steric effects may reduce yields but enhance bioactivity due to improved binding .

- Structure-Activity Relationships (SAR) : Compare derivatives with varying substituents. A 3,4-dichlorophenyl group may yield 90% synthesis efficiency but lower corrosion inhibition compared to 4-fluorophenyl analogs .

- Statistical Analysis : Apply ANOVA or regression models to identify correlations between synthesis parameters (e.g., reaction time, temperature) and functional outcomes .

Q. What role does crystallography play in understanding the conformational stability of this compound?

Methodological Answer:

- Conformational Analysis : Single-crystal X-ray diffraction reveals the skew-boat conformation of the quinazolinone ring and dihedral angles (e.g., 87.1° between benzene rings), which influence molecular packing and stability .

- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯N bonds stabilize the crystal lattice, as observed in analogous structures. These interactions can guide the design of co-crystals for enhanced solubility .

- Thermal Analysis : Pair crystallography with DSC/TGA to correlate crystal structure with thermal stability (e.g., melting points ranging from 143–193°C for derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.